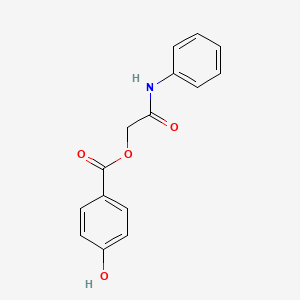![molecular formula C17H17N3O4 B5754614 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAP and is a member of the benzamide class of compounds. In
Mécanisme D'action
The mechanism of action of MPAP involves its binding to the dopamine transporter and inhibiting the uptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which can have various effects on the brain depending on the specific area of the brain being studied.
Biochemical and physiological effects:
MPAP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is involved in motor control. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in executive functions such as decision-making and working memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine transporter. This allows for specific manipulation of the dopaminergic system without affecting other neurotransmitter systems. However, one limitation of using MPAP is its relatively short half-life, which can make it difficult to study long-term effects of dopamine manipulation.
Orientations Futures
There are several future directions for research involving MPAP. One area of interest is its potential use in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is its potential use in studying the role of dopamine in various neurological disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPAP on the brain.
Méthodes De Synthèse
The synthesis of MPAP involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-nitro-N-propionylbenzoic acid. This compound is then reacted with 3-aminobenzoic acid to form 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The final product is purified using recrystallization techniques.
Applications De Recherche Scientifique
MPAP has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-13-5-4-6-14(10-13)19-17(22)12-8-7-11(2)15(9-12)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSNBOGRHWGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)

![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)